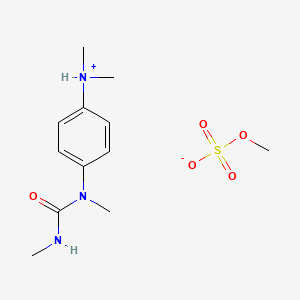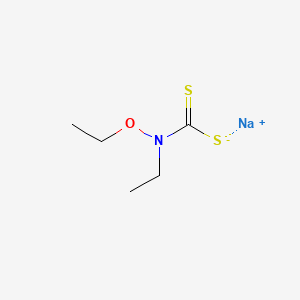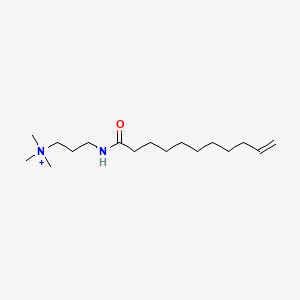
2-(2,3-Bis(2-hydroxypropoxy)propoxy)-1-methylethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Bis(2-hydroxypropoxy)propoxy)-1-methylethyl acrylate is a chemical compound known for its unique structure and properties. It is an acrylate derivative with multiple hydroxypropoxy groups, making it a versatile compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Bis(2-hydroxypropoxy)propoxy)-1-methylethyl acrylate typically involves the reaction of acrylate with hydroxypropoxy derivatives under controlled conditions. The process often requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Bis(2-hydroxypropoxy)propoxy)-1-methylethyl acrylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(2,3-Bis(2-hydroxypropoxy)propoxy)-1-methylethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymer synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in medical coatings and adhesives.
Industry: Utilized in the production of specialty polymers and resins.
Mechanism of Action
The mechanism by which 2-(2,3-Bis(2-hydroxypropoxy)propoxy)-1-methylethyl acrylate exerts its effects involves its ability to form strong covalent bonds with other molecules. This property makes it an excellent candidate for polymerization reactions and as a cross-linking agent in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypropyl acrylate
- 2,3-Dihydroxypropyl acrylate
- Bis(2-hydroxypropyl) acrylate
Uniqueness
Compared to similar compounds, 2-(2,3-Bis(2-hydroxypropoxy)propoxy)-1-methylethyl acrylate offers enhanced reactivity and versatility due to its multiple hydroxypropoxy groups. This makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
94160-31-3 |
|---|---|
Molecular Formula |
C15H28O7 |
Molecular Weight |
320.38 g/mol |
IUPAC Name |
1-[2,3-bis(2-hydroxypropoxy)propoxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C15H28O7/c1-5-15(18)22-13(4)8-20-10-14(21-7-12(3)17)9-19-6-11(2)16/h5,11-14,16-17H,1,6-10H2,2-4H3 |
InChI Key |
MNJSNFFITSYDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(COCC(C)OC(=O)C=C)OCC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


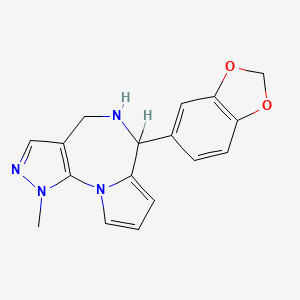
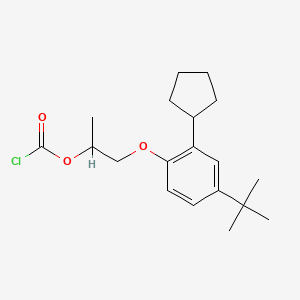
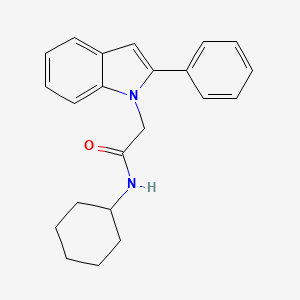

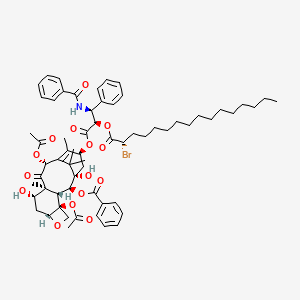
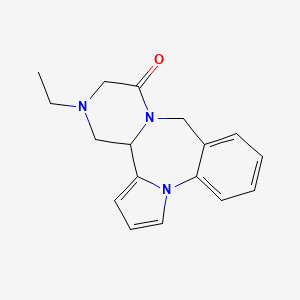
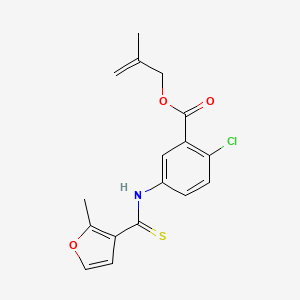

![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
